6-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl)-1,3-diazinane-2,4-dione
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Overview
Description
6-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl)-1,3-diazinane-2,4-dione is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl)-1,3-diazinane-2,4-dione typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the pyrrolo[3,4-c]pyrrole core, followed by functionalization to introduce the diazinane-2,4-dione moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring consistent quality control. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
6-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl)-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of compounds .
Scientific Research Applications
6-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl)-1,3-diazinane-2,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in areas like cancer treatment or antimicrobial activity.
Industry: The compound could be used in the development of new materials or as a precursor for industrial chemicals
Mechanism of Action
The mechanism of action of 6-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl)-1,3-diazinane-2,4-dione include other pyrrolo[3,4-c]pyrrole derivatives and diazinane-2,4-dione analogs. These compounds share structural similarities but may differ in their functional groups and overall properties .
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H16N4O2 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
6-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H16N4O2/c15-9-1-8(12-10(16)13-9)14-4-6-2-11-3-7(6)5-14/h6-8,11H,1-5H2,(H2,12,13,15,16) |
InChI Key |
KYAAHTQHPPKZAE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)NC1=O)N2CC3CNCC3C2 |
Origin of Product |
United States |
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